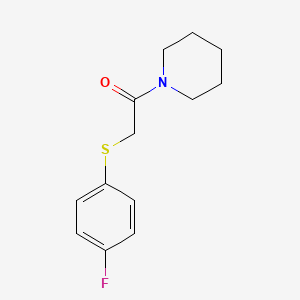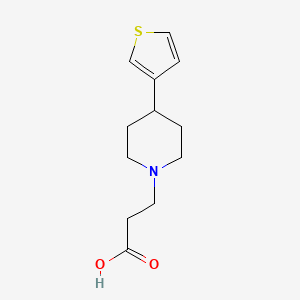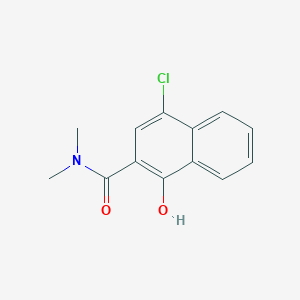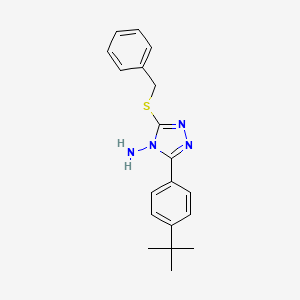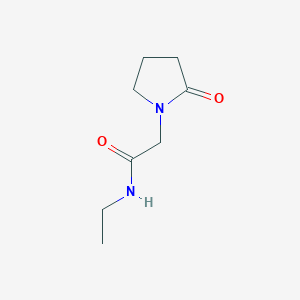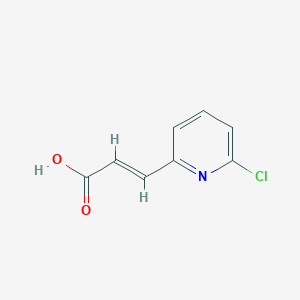![molecular formula C11H12N2O6 B7459851 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid, also known as MNCP, is a chemical compound that belongs to the family of carbamates. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. MNCP has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the inhibition of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which involves the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This can lead to increased levels of neurotransmitters in the brain, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various scientific research areas. However, the limitations of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. One potential area of research is the development of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid-based drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential area of research is the use of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid and its potential side effects.
Conclusion:
In conclusion, 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has potential applications in various scientific research areas, particularly in the field of biochemistry and pharmacology. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been shown to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and improve cognitive function. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the reaction between 4-methoxy-3-nitroaniline and ethyl chloroformate in the presence of a base catalyst. The resulting intermediate is then reacted with 3-aminopropanoic acid to yield 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. The synthesis method has been optimized to improve the yield and purity of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-(4-methoxy-3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-9-3-2-7(6-8(9)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSZQYOPWBASIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-nitroanilino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
